N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea typically involves a multi-step process:
Formation of the Azocine Ring: : Initial steps involve the construction of the azocine ring system, which may include cyclization reactions under controlled conditions.
Addition of the Propyl Group: : The propyl side chain is introduced through a series of alkylation reactions.
Urea Formation:
Industrial Production Methods
While laboratory synthesis is complex, industrial production methods focus on optimizing yield and reducing cost. Techniques include:
Continuous Flow Synthesis: : Increases efficiency by allowing reactions to proceed continuously rather than in batches.
Catalysis: : Use of catalysts to lower activation energy and increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea undergoes several types of chemical reactions:
Oxidation: : Converts it into its corresponding oxides.
Reduction: : Can be reduced to simpler amine derivatives.
Substitution: : Substituent groups can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: : Commonly uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are frequently used.
Substitution: : Halogenating agents and various electrophiles/nucleophiles depending on the desired substitution.
Major Products
Oxidation: : Produces this compound oxides.
Reduction: : Generates amine derivatives.
Substitution: : Yields various substituted azocine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst in certain organic reactions.
Synthesis: : Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes due to its urea group.
Medicine
Drug Development: : Investigated for potential therapeutic effects, including as an antineoplastic agent.
Industry
Material Science:
Mechanism of Action
The compound's effects are primarily due to its ability to interact with molecular targets through:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access.
Pathways Involved: : Inhibition of specific enzymatic pathways, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
N-[3-(12H-Dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
Unique Features
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea is unique due to the presence of the 11,12-didehydro substitution, which alters its electronic properties and reactivity compared to its analogs.
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Properties
IUPAC Name |
[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-19(24)21-12-11-18(23)22-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)22/h1-8H,11-13H2,(H3,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTFLPISIVVVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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